Product packaging for 2-Pyridone-N-tetrafluorobromoethane(Cat. No.:CAS No. 2368872-06-2)

2-Pyridone-N-tetrafluorobromoethane

Cat. No.: B2522917
CAS No.: 2368872-06-2
M. Wt: 274.013
InChI Key: YXQXRDFJTIAHSY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 2-Pyridone Chemistry

The chemistry of 2-pyridones dates back to the early days of heterocyclic chemistry. Initially explored for their fundamental reactivity and tautomeric nature, the scope of 2-pyridone chemistry has expanded dramatically over the decades. Early research focused on understanding the tautomeric equilibrium between the 2-pyridone and its 2-hydroxypyridine (B17775) form, a key feature that governs its reactivity. The development of various synthetic methodologies, including multicomponent reactions, has made a wide array of substituted 2-pyridones readily accessible, paving the way for their exploration in diverse applications. nih.gov

Structural Significance of N-Functionalized 2-Pyridones

The introduction of a substituent at the nitrogen atom of the 2-pyridone ring, creating an N-functionalized 2-pyridone, significantly broadens the chemical space and potential applications of this scaffold. This functionalization allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial in the design of bioactive compounds. N-substituted 2-pyridones are prevalent in a number of pharmaceuticals and biologically active compounds, highlighting their importance in medicinal chemistry. rsc.orgresearchgate.net The ability to introduce a wide variety of substituents at the nitrogen atom provides a powerful tool for modulating properties such as solubility, metabolic stability, and target-binding affinity. rsc.orgachemblock.com

Position of 2-Pyridone-N-tetrafluorobromoethane within Fluoroalkylation Reagent Development

The introduction of fluorinated alkyl groups into organic molecules can have a profound impact on their physicochemical and biological properties. This has led to a surge in the development of new fluoroalkylation reagents. This compound, with its N-linked tetrafluorobromoethyl group, is positioned at the intersection of N-functionalized pyridone chemistry and fluoroalkylation. Its structure suggests its potential as a source of the tetrafluoroethyl radical, a valuable moiety in the synthesis of novel pharmaceuticals and agrochemicals. The development of such reagents is driven by the need for mild and selective methods for the introduction of fluorinated groups, with photocatalysis emerging as a powerful tool in this area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF4NO B2522917 2-Pyridone-N-tetrafluorobromoethane CAS No. 2368872-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)13-4-2-1-3-5(13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXRDFJTIAHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Profile of 2 Pyridone N Tetrafluorobromoethane

Synthesis and Physicochemical Properties

The synthesis of N-substituted 2-pyridones can be achieved through various methods, including the N-alkylation of 2-pyridone itself. The physicochemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)pyridin-2(1H)-one
Synonyms 2-Pyridone-N-CF2CF2Br
CAS Number 2368872-06-2
Molecular Formula C7H4BrF4NO
Molecular Weight 274.01 g/mol

Data sourced from chemical supplier information.

Reactivity and Potential as a Fluoroalkylation Reagent

The key structural feature of this compound is the carbon-bromine bond within the N-tetrafluoroethyl substituent. This bond is expected to be the most reactive site in the molecule under radical conditions. It is plausible that this compound can serve as a precursor to the 1-(2-pyridon-1-yl)-1,1,2,2-tetrafluoroethyl radical.

The generation of this radical could potentially be initiated by various methods, including:

Thermal Initiation: Heating the compound in the presence of a radical initiator.

Photochemical Initiation: Using light to induce homolytic cleavage of the C-Br bond. This approach aligns with the growing interest in photoredox catalysis for fluoroalkylation reactions.

Once generated, the tetrafluoroethyl radical can participate in a variety of transformations, most notably the fluoroalkylation of electron-rich and electron-deficient substrates. The 2-pyridone moiety attached to the radical may influence its reactivity and selectivity compared to other sources of tetrafluoroethyl radicals.

The development of reagents like this compound is part of a broader effort to create a toolbox of fluoroalkylation reagents with diverse reactivity profiles, allowing for the strategic introduction of fluorinated motifs into complex molecules.

An in-depth exploration of the advanced synthetic methodologies for creating N-substituted 2-pyridones and their fluoroalkylated analogs reveals a landscape rich with innovative, transition metal-catalyzed techniques. These methods offer powerful tools for constructing and functionalizing the 2-pyridone core, a structural motif of significant interest in medicinal chemistry and materials science. This article delves into the nuances of these synthetic strategies, with a particular focus on the regioselective challenges inherent in the synthesis of these valuable compounds.

Advanced Applications in Chemical Research and Development

2-Pyridone Scaffolds as Versatile Building Blocks in Organic Synthesis

The 2-pyridone motif is a privileged structure in organic synthesis, primarily due to its synthetic accessibility and the diverse reactivity it offers. nih.govresearchgate.netrsc.org The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group, along with several reactive carbon positions, allows for a multitude of chemical transformations. The introduction of the N-tetrafluorobromoethane group further enhances the synthetic utility of the 2-pyridone scaffold. This substituent can be a source of tetrafluoroethyl radicals, opening avenues for novel functionalization reactions.

The synthesis of N-substituted 2-pyridones can be challenging, often leading to mixtures of N- and O-alkylation products. researchgate.netrsc.org However, methods for the selective N-alkylation of 2-pyridones have been developed, including procedures that could be adapted for the synthesis of 2-Pyridone-N-tetrafluorobromoethane. rsc.orgacs.org Once formed, this compound can serve as a key intermediate for introducing the tetrafluoroethylpyridone moiety into more complex molecules. The development of one-pot synthesis procedures for substituted 2-pyridones further highlights the efficiency and adaptability of this scaffold in synthetic strategies. acs.org

The inherent biological activity of many 2-pyridone derivatives makes them attractive targets for medicinal chemistry. researchgate.netingentaconnect.comnih.gov They are found in numerous natural products and have been investigated for a range of therapeutic applications. nih.govnih.gov The incorporation of fluorine atoms, as in the tetrafluoroethane (B1211177) group, is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, this compound represents a valuable building block for the creation of novel pharmaceutical candidates with potentially enhanced properties.

Role in Coordination Chemistry and Materials Science

The coordination chemistry of 2-pyridone and its derivatives is rich and varied, with the pyridone ring acting as a versatile ligand for a wide range of metal ions. wikipedia.orgrsc.org This versatility extends to the development of advanced materials such as metal-organic frameworks (MOFs).

Ligand Design for Metal Complexes in Catalysis Research

2-Pyridone derivatives are effective ligands in the design of metal complexes for catalysis. wikipedia.orgacs.orgnih.govnih.gov The deprotonated form, 2-pyridonate, can coordinate to metal centers through both the nitrogen and oxygen atoms, acting as a bidentate chelating or bridging ligand. rsc.org The electronic properties of the 2-pyridone ligand can be fine-tuned by introducing substituents on the ring or at the nitrogen atom.

The N-tetrafluorobromoethane substituent in this compound can significantly influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. The strong electron-withdrawing nature of the tetrafluoroethyl group can modulate the electron density at the metal center, potentially enhancing catalytic performance in various reactions. For instance, palladium complexes bearing 2-pyridone ligands have been shown to be effective catalysts for C-H activation reactions, and the electronic tuning of the ligand is crucial for the reaction's success. acs.orgnih.govnih.gov

The ability of the N-tetrafluorobromoethane group to act as a source of radicals under certain conditions could also be exploited in catalytic processes. This could enable novel radical-based cross-coupling reactions or other transformations mediated by the resulting metal complex.

Precursors for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. 2-Pyridone derivatives have been utilized as building blocks for the synthesis of MOFs, often in combination with other ligands like polycarboxylates. acs.orguniversityofgalway.iersc.org

While direct use of this compound as a primary linker in MOF synthesis might be challenging due to the potential reactivity of the C-Br bond, it can be envisioned as a functional component. For example, it could be incorporated as a secondary ligand or post-synthetically attached to a pre-formed MOF. The introduction of fluorinated groups within the pores of a MOF can alter its properties, such as gas sorption selectivity and hydrophobicity.

A more direct application involves the synthesis of N-amino-2-pyridone derivatives which have been successfully used in the synthesis of MOFs. acs.org This suggests that functionalized 2-pyridones are viable precursors for creating these advanced materials. The development of MOFs containing phosphorous acid functional groups for the synthesis of N-amino-2-pyridone derivatives further underscores the synergy between 2-pyridone chemistry and MOF engineering. acs.org

Chemical Biology Applications

The unique properties of 2-pyridone derivatives, including their structural resemblance to nucleobases and their ability to participate in hydrogen bonding, make them valuable tools in chemical biology. nih.govdiva-portal.org Fluorinated derivatives, in particular, are of interest for developing probes and imaging agents.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological processes in their native environment. The 2-pyridone scaffold can be functionalized to create probes that interact with specific biological targets. The introduction of the N-tetrafluoroethyl group can enhance the probe's properties, such as its cell permeability and metabolic stability.

The radical-generating capability of the N-tetrafluorobromoethane moiety could be harnessed to design activity-based probes. Such probes could react covalently with their target upon activation, allowing for its identification and characterization. Furthermore, the development of ring-fused 2-pyridones as antibacterial agents that inhibit pili assembly in uropathogenic Escherichia coli highlights the potential of this scaffold in designing molecules to interrogate and modulate bacterial virulence. diva-portal.org

Fluorophore Integration for Cellular Imaging Research (e.g., endoplasmic reticulum targeting)

Fluorescent molecules, or fluorophores, are indispensable for visualizing cellular structures and processes. 2-Pyridone derivatives have been successfully developed as fluorophores for cellular imaging. rsc.org Specifically, bicyclic 2-pyridone derivatives have been synthesized and shown to be effective for imaging the endoplasmic reticulum (ER). rsc.org These fluorophores exhibit bright emission and high targeting specificity.

Mechanistic Investigations of Antimicrobial Activities (e.g., enzyme inhibition, molecular pathways)

While direct studies on the antimicrobial mechanisms of this compound are not extensively documented, the broader class of 2-pyridone derivatives, which can be synthesized using this reagent, has been the subject of significant research. These investigations provide a foundational understanding of the likely pathways through which N-tetrafluoroethylated 2-pyridones may exert their antimicrobial effects. The introduction of the N-tetrafluoroethyl group is anticipated to enhance properties such as membrane permeability and metabolic stability, potentially amplifying the core antimicrobial activities of the 2-pyridone scaffold.

The antimicrobial action of 2-pyridone derivatives is often multifaceted. One of the key mechanisms identified is the inhibition of essential bacterial enzymes. For instance, certain functionalized 2-pyridones have been shown to target DNA gyrase, an enzyme critical for bacterial DNA replication. nih.gov Molecular docking studies have suggested that these compounds can establish interactions with key residues in the enzyme's active site, such as Ser84 and Glu88 in the GyrA subunit and Arg458 and Asp437 in the GyrB subunit, effectively hindering its function. nih.gov

Another explored mechanism for related heterocyclic compounds involves the disruption of the bacterial cell membrane. Some alkyl pyridinol compounds, which share a core structural motif, have been observed to cause deformation and disruption of the staphylococcal membrane, indicating a membrane-associated mechanism of action. mdpi.com It is plausible that derivatives of this compound could exhibit similar behavior, with the fluorinated alkyl chain facilitating insertion into and perturbation of the lipid bilayer.

Furthermore, ring-fused 2-pyridone structures have demonstrated bactericidal activity against non-dividing stationary phase enterococcal cells, a mechanism mediated by the Atn autolysin and the GelE protease. nih.govnih.gov This suggests that N-substituted 2-pyridones could interfere with cellular processes beyond active growth, a valuable trait for combating persistent infections. The antimicrobial activity of various 2-pyridone derivatives against pathogenic bacteria is well-documented, with many compounds showing promising minimum inhibitory concentrations (MICs). mdpi.com For example, certain N-phenacyl-2-pyridones have shown significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

Compound ClassTarget OrganismObserved Mechanism/ActivityReference
Functionalized 2-Pyridone-3-carboxylic acidsS. aureusDNA Gyrase Inhibition nih.gov
Ring-fused 2-PyridonesEnterococcus faecalis (stationary phase)Mediation by Atn autolysin and GelE protease nih.govnih.gov
Dihydrothiazolo ring-fused 2-pyridonesStreptococcus pyogenesEradication of mature biofilms biorxiv.org
Alkyl PyridinolsS. aureusDisruption of cell membrane mdpi.com
N-phenacyl-2-pyridonesS. aureus, P. aeruginosaInhibition of growth nih.gov

Late-Stage Functionalization and Chemical Diversification Strategies

This compound is primarily recognized as a radical source of the 2-pyridone tetrafluoroethyl moiety. This characteristic positions it as a valuable reagent for late-stage functionalization (LSF) and chemical diversification, allowing for the introduction of the N-tetrafluoroethyl-2-pyridone group into complex molecules at a late step in a synthetic sequence. LSF is a powerful strategy in medicinal chemistry for rapidly generating analogues of a lead compound to explore structure-activity relationships (SAR).

The utility of such a reagent lies in its ability to participate in reactions that form a new bond between the nitrogen of the pyridone and a carbon atom of a substrate molecule, with the concomitant transfer of the tetrafluoroethyl group. While specific protocols employing this compound are emerging, the general strategies for LSF of pyridone-containing scaffolds provide a blueprint for its application. These strategies often involve C-H activation or cross-coupling reactions.

For instance, the diversification of pyridine-containing bioactive molecules can be achieved through various photocatalytic methods. researchgate.net These reactions enable the introduction of alkyl and aminoalkyl groups at specific positions on the pyridine (B92270) ring. It is conceivable that a radical generated from this compound could participate in similar photoredox-catalyzed reactions to achieve N-alkylation of diverse substrates.

Furthermore, electrochemical approaches have been developed for the LSF of the 4-amino-2-pyridone chemotype, allowing for the decoration of the scaffold in a site-selective manner. rsc.org The development of methods to utilize radical precursors like this compound in electro-synthetic protocols would represent a significant advancement in the diversification of this important class of heterocycles. The ability to install a fluorinated moiety like the tetrafluoroethyl group is particularly desirable, as fluorine substitution is known to favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity.

The diversification of the 2-pyridone core is crucial for generating libraries of compounds for biological screening. nih.gov Methodologies that allow for the modification of the pyridone ring at various positions are highly sought after. The use of a reagent like this compound would add to the toolbox of chemists by providing a direct route to N-tetrafluoroethylated derivatives, which can then be further functionalized at the C3, C4, C5, or C6 positions of the pyridone ring.

LSF StrategySubstrate ClassPotential Application of this compoundReference
Photocatalytic AlkylationPyridine-containing bioactive moleculesAs a radical source for N-tetrafluoroethylation researchgate.net
Electrochemical LSF4-amino-2-pyridone chemotypePotential for electro-synthetic N-alkylation rsc.org
Tandem C-H Fluorination/SNArMultisubstituted pyridinesCould be used to build complexity on the pyridone ring prior to N-functionalization nih.gov
Reductive CouplingsMacrocyclic peptides with pyridinium (B92312) moietyAs a building block for complex peptide analogues nih.gov

Q & A

Q. Table 1: GHS Classification and Precautions

Hazard ClassGHS CodePrecautionary Measures
Skin Corrosion1CP280 (wear protective gloves/clothing)
Eye Damage1P280 (use face shields)
Acute Oral Toxicity4P270 (no eating/drinking in lab)

Basic: Which analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 19F^{19}\text{F} NMR to confirm fluorine environments and 1H^{1}\text{H} NMR for proton assignments (e.g., pyridone ring protons) .
  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • Analyze volatility and fragmentation patterns; compare with reference libraries .
  • Elemental Analysis (EA):
    • Verify C, H, N, Br, and F percentages (deviation >0.3% indicates impurities).

Q. Table 2: Key Analytical Parameters

TechniqueKey ParametersApplication
19F^{19}\text{F} NMRδ -120 to -130 ppm (CF3_3 groups)Fluorine bonding confirmation
GC-MSColumn: DB-5MS; Temp: 50–300°CPurity assessment

Advanced: How to address contradictions in reported reactivity data (e.g., nucleophilic substitution rates)?

Methodological Answer:

  • Systematic Review Framework:
    • Conduct a literature review using Boolean operators (e.g., "this compound AND kinetics") across PubMed, Scopus, and Web of Science .
    • Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010, solvent polarity control).
    • Analyze discrepancies using meta-regression (e.g., solvent effects, temperature gradients).
  • Experimental Replication:
    • Reproduce conflicting studies under controlled conditions (e.g., anhydrous DMF, 25°C).

Advanced: What methodologies assess thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA):
    • Heat samples at 10°C/min under N2_2; monitor mass loss (degradation onset >150°C suggests stability ).
  • Differential Scanning Calorimetry (DSC):
    • Identify exothermic/endothermic events (e.g., decomposition peaks).
  • Computational Modeling:
    • Use DFT (Density Functional Theory) to predict bond dissociation energies (B3LYP/6-31G* basis set).

Q. Table 3: Thermal Analysis Parameters

MethodConditionsKey Output
TGAN2_2 atmosphere, 25–400°C% Mass loss vs. temperature
DSCHeating rate: 5°C/minEnthalpy of decomposition

Basic: What synthetic routes yield this compound with high efficiency?

Methodological Answer:

  • Stepwise Bromination:
    • React 2-pyridone with tetrafluorobromoethane (1:1.2 molar ratio) in THF at 0°C for 24 hours .
    • Monitor progress via TLC (Rf_f = 0.5 in ethyl acetate/hexane 3:7).
  • Catalytic Optimization:
    • Test Pd(PPh3_3)4_4 (1 mol%) to reduce side products (e.g., di-brominated derivatives) .

Advanced: How to design experiments probing reaction mechanisms (e.g., radical vs. polar pathways)?

Methodological Answer:

  • Radical Trapping:
    • Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench radical intermediates; monitor yield drop via GC-MS .
  • Isotopic Labeling:
    • Synthesize 18O^{18}\text{O}-labeled 2-pyridone to track oxygen transfer in hydrolysis steps.
  • Kinetic Isotope Effect (KIE):
    • Compare kHk_{\text{H}}/kDk_{\text{D}} using deuterated solvents (C6_6D6_6 vs. C6_6H6_6) .

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